![molecular formula C16H9ClN2S2 B2551598 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 852934-01-1](/img/structure/B2551598.png)
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it useful in the laboratory setting. In
Scientific Research Applications
Nonlinear Optical Applications
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine and its derivatives have been studied for their promising applications in nonlinear optics (NLO), which is crucial for the development of optoelectronic devices. These materials exhibit significant NLO properties, making them suitable for high-tech applications in this field. The analysis of their structural parameters, electronic properties, and NLO characteristics through density functional theory (DFT) and time-dependent DFT (TDDFT) demonstrates their potential. Such materials are advantageous due to their large NLO responses compared to standard molecules, highlighting their applicability in optoelectronics (Hussain et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have also shown remarkable antimicrobial and anti-inflammatory activities. The introduction of various substituents into the thieno[2,3-d]pyrimidine ring has been found to enhance its antibacterial, antifungal, and anti-inflammatory properties. This makes these compounds valuable in the development of new therapeutic agents with targeted biological activities. Such findings are crucial for the pharmaceutical industry, where there is a continuous search for new bioactive molecules with potential applications in treating infections and inflammation (Tolba et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural elucidation of thieno[2,3-d]pyrimidine derivatives have been extensively explored, highlighting the versatility of these compounds in medicinal chemistry and materials science. Techniques such as single-crystal X-ray diffraction have provided detailed insights into their molecular conformations, which is essential for understanding their chemical reactivity and interaction with biological targets. These studies support the ongoing research in developing novel compounds based on the thieno[2,3-d]pyrimidine scaffold for various scientific applications (Yang et al., 2014).
Biological Evaluation for Therapeutic Applications
Further research into thieno[2,3-d]pyrimidine derivatives has included their evaluation for anti-inflammatory, analgesic, and antimicrobial activities. Such studies are fundamental in drug discovery processes, where the identification of compounds with specific biological activities is crucial. The ability to synthesize and modify these compounds provides a pathway for the development of new medications that could be used to treat various conditions, demonstrating the broad applicability of thieno[2,3-d]pyrimidine derivatives in therapeutic contexts (El-Gazzar et al., 2007).
Safety and Hazards
Future Directions
Thiophene and its derivatives, including “4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Thienopyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The thiophene ring is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including antibacterial effects .
The mode of action of these compounds often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific compound and its functional groups .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as solubility, permeability, and stability can influence the compound’s bioavailability .
The compound’s action can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and interaction with its targets .
Properties
IUPAC Name |
4-chloro-5-phenyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-14-13-11(10-5-2-1-3-6-10)9-21-16(13)19-15(18-14)12-7-4-8-20-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYWIUZKWWQPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)
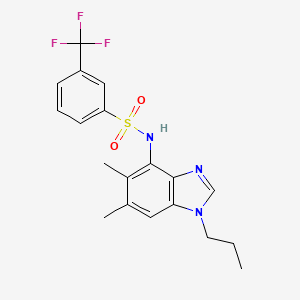

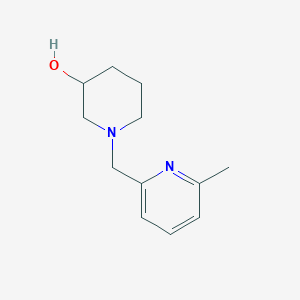
![N-(3-chloro-4-fluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2551523.png)
![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)

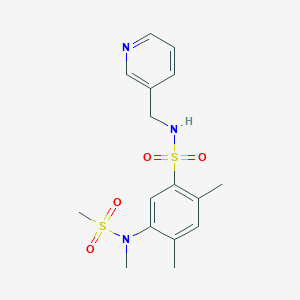
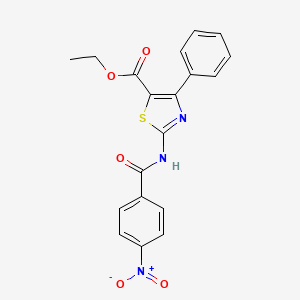
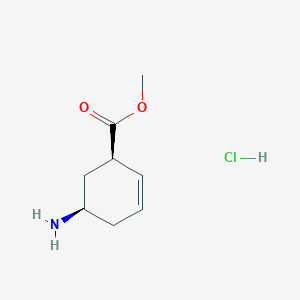
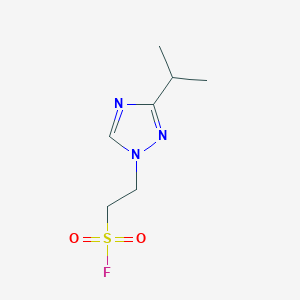
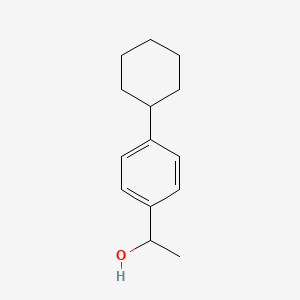
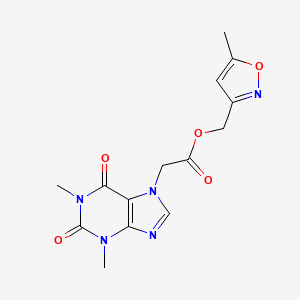
![4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2551535.png)
